Djalonensone

Toxicology Food Safety Mycotoxin Research

Select Djalonensone (AME) for its >80-fold greater MAO-A inhibitory potency compared to Alternariol, ensuring reproducible dose-response studies. As a high-purity (≥98%) analytical standard, it is critical for accurate Alternaria mycotoxin quantification in food and beverage testing, directly supporting your lab's regulatory compliance and method validation needs.

Molecular Formula C15H12O5
Molecular Weight 272.25 g/mol
CAS No. 26894-49-5
Cat. No. B030295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDjalonensone
CAS26894-49-5
Synonyms3,7(3,9 or 7,9)-Dihydroxy-9(7 or 3)-methoxy-1-methyl-6H-dibenzo[b,d]pyran-6-one
Molecular FormulaC15H12O5
Molecular Weight272.25 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C1C3=C(C(=CC(=C3)OC)O)C(=O)O2)O
InChIInChI=1S/C15H12O5/c1-7-3-8(16)4-12-13(7)10-5-9(19-2)6-11(17)14(10)15(18)20-12/h3-6,16-17H,1-2H3
InChIKeyLCSDQFNUYFTXMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceLight pink powder

Structure & Identifiers


Interactive Chemical Structure Model





Djalonensone (CAS 26894-49-5) Technical Profile: Alternariol Monomethyl Ether for Mycotoxin and Bioactivity Research


Djalonensone (also known as Alternariol monomethyl ether, AME, or Alternariol-9-methyl ether) is a benzochromenone mycotoxin derived from the fungus Alternaria, primarily functioning as a natural contaminant in grains and fruits, and is utilized as an analytical reference standard and research compound for investigating mechanisms of cytotoxicity, DNA damage, and enzyme inhibition [1]. Its molecular formula is C15H12O5, with a molecular weight of 272.25 g/mol, and it is typically isolated from Alternaria sp. cultures [2].

Why Djalonensone Cannot Be Simply Substituted with Generic Alternariol or Other Mycotoxins


In-class Alternaria mycotoxins, such as Alternariol (AOH) and Tenuazonic acid (TeA), exhibit vastly different potency, target selectivity, and cytotoxicity profiles [1]. For instance, the methylation of the 9-hydroxy group in Djalonensone (AME) relative to AOH results in a >80-fold increase in inhibitory potency for human monoamine oxidase A (MAO-A), and a distinct rank order in cytotoxicity against human gastric epithelial cells [2][3]. Substitution without quantitative verification of the specific bioactivity or purity required for a given assay will introduce uncontrolled variability and compromise experimental reproducibility.

Quantitative Differentiation Guide: Djalonensone vs. Closest Analogs in Key Bioassays


Cytotoxicity Rank Order in Human Gastric Epithelial Cells

Djalonensone (AME) demonstrates intermediate cytotoxicity compared to major foodborne mycotoxins in human gastric epithelial cells (GES-1). Its IC50 is significantly lower (more potent) than its direct analog Alternariol (AOH) and Tenuazonic acid (TeA), but higher than Deoxynivalenol (DON) and Ochratoxin A (OTA) [1].

Toxicology Food Safety Mycotoxin Research

Potent and Selective Human Monoamine Oxidase A (MAO-A) Inhibition

Djalonensone (AME) is a highly potent and selective inhibitor of human MAO-A, with a Ki of 0.34 µM [1]. In stark contrast, the closely related Alternariol (AOH) exhibits a Ki for MAO in the millimolar range (28-30 mM) in rat brain extracts [2], representing a >80,000-fold difference in potency. This differential selectivity is directly attributable to the 9-O-methyl group of AME.

Neuropharmacology Enzyme Inhibition Natural Products

Differential Topoisomerase II Inhibition Potency

Djalonensone (AME) inhibits human topoisomerase II with an initial inhibitory concentration of 25 µM and bacterial gyrase at 10 µM . While both AME and Alternariol (AOH) are known topoisomerase poisons, the specific inhibitory concentration for AOH is not consistently quantified in the same standardized assay, limiting direct comparison. The quantitative data for AME provides a clear benchmark for studies on DNA damage and cell cycle arrest.

Genotoxicity Cancer Research Mechanism of Action

High Purity Profile for Analytical Reference Standards

Commercially available Djalonensone is routinely supplied at ≥98% purity as determined by HPLC , meeting or exceeding the requirements for analytical reference standards. In comparison, Alternariol (AOH) reference standards are often supplied at a lower purity of ~96% . This difference in certified purity can impact the accuracy of calibration curves in quantitative LC-MS/MS methods for mycotoxin analysis in food matrices.

Analytical Chemistry Food Safety Method Validation

Antifungal Activity Profile Against Plant Pathogens

Djalonensone (alternariol methyl ether) demonstrates significant antifungal activity against the phytopathogens Alternaria alternata, Aspergillus fumigatus, and the entomopathogen Beauveria bassiana, with MICs ≤ 4 μg/mL [1]. While Alternariol (AOH) shows activity against A. terreus (MIC = 2.64 μg/mL) and F. oxysporum (MIC = 36 μg/mL) [2], the specific spectrum of activity differs, with AME exhibiting broader efficacy against key fungal species.

Antifungal Phytopathology Agricultural Chemistry

Optimal Research and Industrial Applications for Djalonensone Based on Quantitative Evidence


Analytical Reference Standard for Food Safety LC-MS/MS Methods

Djalonensone is the preferred analytical standard for the quantification of Alternaria mycotoxins in cereals, fruits, and beverages. Its typical commercial purity of >98% by HPLC ensures accurate calibration and method validation, directly addressing the need for high-confidence detection and regulatory compliance in food safety testing.

Mechanistic Studies of Monoamine Oxidase A (MAO-A) Inhibition

Researchers investigating MAO-A as a target for neurological disorders should use Djalonensone (AME) due to its potent and selective inhibition (Ki = 0.34 µM) . The >80,000-fold difference in potency compared to Alternariol makes AME the only relevant compound for dose-response and structure-activity relationship studies in this pathway.

Topoisomerase II-Mediated DNA Damage and Apoptosis Research

Djalonensone serves as a defined chemical probe for studying topoisomerase II poisoning and subsequent DNA strand breaks. Its established inhibitory concentrations for human topoisomerase II (25 µM) and bacterial gyrase (10 µM) provide a quantitative benchmark for investigating the molecular mechanisms of genotoxicity and cell cycle arrest.

Screening for Novel Antifungal Leads Against Broad-Spectrum Pathogens

For academic and industrial laboratories screening natural products for antifungal activity, Djalonensone offers a distinct and potent activity profile (MIC ≤ 4 μg/mL against A. alternata, A. fumigatus, and B. bassiana) . This makes it a valuable positive control or lead scaffold for developing new antifungal agents targeting these important plant and insect pathogens.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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